7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one
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Overview
Description
7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one is a complex organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones that are widely recognized for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and bioorganic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one typically involves the condensation of 7-hydroxy-4-methylcoumarin with 3-acetylcoumarin under specific reaction conditions. One common method involves the use of Lewis acids as catalysts to facilitate the reaction . The reaction is carried out in a solvent such as dichloromethane, with triethylamine added to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve maximum efficiency, and the product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl and methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, acids, and bases.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, which have distinct biological and chemical properties .
Scientific Research Applications
7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. It also regulates reactive oxygen species and inhibits microtubule polymerization, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 7-Hydroxy-4-methylcoumarin
- 3-Acetylcoumarin
- 4-Methylumbelliferone
- Warfarin
- Dicoumarol
Uniqueness
What sets 7-Hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one apart is its unique combination of hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its diverse applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
7-hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O5/c1-10-15(20)7-6-12-13(9-17(21)24-18(10)12)14-8-11-4-2-3-5-16(11)23-19(14)22/h2-9,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBFIXICANPISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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